molecular formula C14H19ClN2O B11022518 Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- CAS No. 141511-19-5

Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)-

Cat. No.: B11022518
CAS No.: 141511-19-5
M. Wt: 266.76 g/mol
InChI Key: RCLBORULQAJQCF-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- is a chemical compound that belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylamine and butyric anhydride.

    Formation of Intermediate: The 3-chlorophenylamine reacts with butyric anhydride to form an intermediate compound.

    Cyclization: This intermediate undergoes cyclization with piperazine to form the final product.

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions.

Medicine

Medically, Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- is investigated for its potential therapeutic properties. It may exhibit activity against certain pathogens or be used as a precursor for drug development.

Industry

Industrially, this compound can be used in the production of polymers and other materials. Its chemical properties make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(4-chlorophenyl)-4-(1-oxobutyl)
  • Piperazine, 1-(3-bromophenyl)-4-(1-oxobutyl)
  • Piperazine, 1-(3-chlorophenyl)-4-(1-oxopropyl)

Uniqueness

Piperazine, 1-(3-chlorophenyl)-4-(1-oxobutyl)- is unique due to the specific positioning of the chlorophenyl and oxobutyl groups. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

141511-19-5

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C14H19ClN2O/c1-2-4-14(18)17-9-7-16(8-10-17)13-6-3-5-12(15)11-13/h3,5-6,11H,2,4,7-10H2,1H3

InChI Key

RCLBORULQAJQCF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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